molecular formula C22H28FN3O2 B6579615 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide CAS No. 1049472-19-6

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B6579615
CAS No.: 1049472-19-6
M. Wt: 385.5 g/mol
InChI Key: FQDHDMNYJPDLLW-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 2-fluorophenyl-substituted piperazine moiety linked via an ethyl chain to a 4-isopropoxybenzamide group. The fluorine atom at the ortho position of the phenyl ring and the isopropoxy group on the benzamide core are critical structural elements that influence its physicochemical and pharmacological properties. This compound is hypothesized to interact with central nervous system (CNS) receptors, particularly dopamine or serotonin receptors, due to its structural resemblance to known ligands .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-17(2)28-19-9-7-18(8-10-19)22(27)24-11-12-25-13-15-26(16-14-25)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDHDMNYJPDLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide, a compound with notable pharmacological properties, has garnered attention in recent research for its biological activity, particularly in relation to its interaction with equilibrative nucleoside transporters (ENTs). This article provides a comprehensive overview of the biological activity of this compound, including its structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24FN3O\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{3}\text{O}

This compound features a piperazine ring substituted with a fluorophenyl group and an ether moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of ENTs. These transporters are crucial for the uptake of nucleosides and play significant roles in cellular nucleotide synthesis and adenosine regulation. The compound has been shown to selectively inhibit ENT2 over ENT1, demonstrating a promising selectivity profile that could be beneficial in therapeutic contexts where modulation of adenosine signaling is desired .

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of various analogues related to this compound. For instance, the introduction of different substituents on the piperazine ring has been correlated with varying degrees of inhibitory activity against ENT1 and ENT2. The following table summarizes key findings from these studies:

Compound ENT1 IC50 (nM) ENT2 IC50 (nM) Selectivity Ratio (ENT2/ENT1)
FPMINT5005010
Analogue A3003010
Analogue B7001007

The selectivity ratio indicates that modifications to the compound can enhance its potency against ENT2 while reducing activity against ENT1, which is desirable for minimizing side effects associated with broader inhibition .

Case Study 1: Inhibition Profile

In a study investigating the inhibition profiles of various compounds on ENTs, this compound was tested alongside other known inhibitors. It exhibited significant inhibition of [^3H]uridine uptake in human cell lines expressing ENT1 and ENT2. The results demonstrated a marked reduction in uridine transport at concentrations as low as 10 nM for ENT2, highlighting its potential as a therapeutic agent targeting nucleotide metabolism .

Case Study 2: Therapeutic Implications

Another case study focused on the potential therapeutic implications of this compound in cancer treatment. By modulating adenosine levels through selective inhibition of ENT2, researchers observed reduced proliferation rates in cancer cell lines. This suggests that targeting ENTs with compounds like this compound could enhance the efficacy of existing chemotherapeutic agents by altering the tumor microenvironment .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Receptor Binding
Substituent Position/Type Example Compound Receptor Affinity Trend
2-Fluorophenyl (electron-withdrawing) Target compound ↑ Dopamine D3 selectivity
2-Methoxyphenyl (electron-donating) compound ↑ 5-HT1A affinity
3-Cyanophenyl (polar) compound (3a) Moderate D3 binding

Preparation Methods

Protection of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with isopropyl bromide under basic conditions to yield 4-(propan-2-yloxy)benzoic acid . Typical conditions involve potassium carbonate (K₂CO₃) in acetone or DMF at 60–80°C for 12–24 hours.

StepReagents/ConditionsYield
1K₂CO₃, acetone, reflux, 18 h85–90%

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0°C to room temperature, yielding 4-(propan-2-yloxy)benzoyl chloride .

StepReagents/ConditionsYield
2SOCl₂, DCM, 0°C → RT, 4 h95–98%

Synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethylamine

Aryl Substitution on Piperazine

1-(2-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig coupling between tert-butyl piperazine-1-carboxylate and 2-fluorophenyl bromide. Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) facilitate aryl amination.

StepReagents/ConditionsYield
3Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C, 24 h60–70%

Alkylation to Introduce Bromoethyl Group

The Boc-protected piperazine is alkylated with 1,2-dibromoethane in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base, yielding tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate .

StepReagents/ConditionsYield
41,2-Dibromoethane, DIPEA, DCM, 30°C, 72 h36%

Bromide-to-Amine Conversion

The bromoethyl intermediate undergoes azidation (NaN₃, DMF, 60°C) followed by Staudinger reduction (PPh₃, H₂O/THF) or catalytic hydrogenation (H₂, Pd/C) to yield 2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine .

StepReagents/ConditionsYield
5NaN₃, DMF, 60°C → H₂, Pd/C, MeOH65–75%

Amide Coupling: Final Assembly

The benzoyl chloride is reacted with 2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Alternatively, coupling agents like HATU or EDCl facilitate the reaction under mild conditions.

StepReagents/ConditionsYield
6HATU, DIPEA, DMF, RT, 12 h70–80%

Optimization and Challenges

Regioselectivity in Piperazine Substitution

Unsymmetrical substitution on piperazine necessitates Boc protection to direct aryl group installation to the desired nitrogen. Without protection, mixtures of mono- and disubstituted products form, complicating purification.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for high-purity synthesis of this compound, and how can side reactions be minimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often alkylated with bromoethyl intermediates, followed by benzamide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions. Purification via column chromatography (normal or reverse-phase) with gradients such as dichloromethane/methanol is critical to isolate the target compound from byproducts .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to avoid hydrolysis of the isopropoxy group.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Determines absolute configuration and piperazine ring conformation (e.g., chair vs. boat). Parameters like unit cell dimensions (e.g., a = 11.480 Å, β = 108.5°) and hydrogen bonding patterns (e.g., C–H⋯O interactions) are critical .
  • NMR/MS : 1^1H NMR confirms substituent integration (e.g., fluorophenyl protons at δ 7.1–7.3 ppm). High-resolution MS validates molecular weight (expected [M+H]+^+ ~470 g/mol) .

Advanced Research Questions

Q. How can the compound’s binding affinity for serotonin receptors (e.g., 5-HT1A_{1A}) be systematically optimized?

  • Structure-Activity Relationship (SAR) Strategies :

  • Modify the fluorophenyl group : Replace 2-fluorine with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance receptor-ligand π-π stacking.
  • Adjust the piperazine-ethyl linker : Elongate the chain or introduce methyl groups to probe steric effects.
  • In silico docking : Use software like AutoDock to predict interactions with 5-HT1A_{1A} binding pockets (e.g., residues Ser159, Asp116). Validate with radioligand displacement assays (e.g., 3^3H-8-OH-DPAT) .

Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data?

  • Experimental Design :

  • In vitro : Measure metabolic stability in liver microsomes (e.g., CYP450 isoforms). Low stability may explain poor in vivo exposure.
  • Formulation Adjustments : Introduce solubilizing groups (e.g., sulfonyl or PEG linkers) to improve bioavailability.
  • Comparative Studies : Benchmark against analogs like N-[4-(4-fluorophenyl)piperazin-1-yl]butyl benzamides, which show enhanced blood-brain barrier penetration due to lipophilic side chains .

Q. What computational methods are effective in predicting pharmacokinetic and toxicity profiles?

  • QSAR Models : Use descriptors like logP (optimal range: 2–4) and polar surface area (<90 Ų) to predict absorption.
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 assess hepatotoxicity risks based on structural alerts (e.g., reactive metabolites from fluorophenyl moieties).
  • Molecular Dynamics (MD) : Simulate compound stability in lipid bilayers to estimate CNS penetration .

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